(6-Aminopyridin-2-yl)thiourea

Diabetes α-glucosidase enzyme inhibition

(6-Aminopyridin-2-yl)thiourea (CAS: 1370556-19-6, MF: C₆H₈N₄S, MW: 168.22 g/mol) is a heterocyclic thiourea derivative in which a thiourea moiety (-NH-C(=S)-NH₂) is attached directly to the 2-position of a pyridine ring bearing an amino group at the 6-position. The compound belongs to the N-pyridyl-N′-substituted thiourea class, which is widely exploited in medicinal chemistry for enzyme inhibition and in materials science for metal coordination.

Molecular Formula C6H8N4S
Molecular Weight 168.22 g/mol
Cat. No. B13891672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Aminopyridin-2-yl)thiourea
Molecular FormulaC6H8N4S
Molecular Weight168.22 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)NC(=S)N)N
InChIInChI=1S/C6H8N4S/c7-4-2-1-3-5(9-4)10-6(8)11/h1-3H,(H5,7,8,9,10,11)
InChIKeyALBIKSUJCBRECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Aminopyridin-2-yl)thiourea – Properties, Class, and Procurement Baseline


(6-Aminopyridin-2-yl)thiourea (CAS: 1370556-19-6, MF: C₆H₈N₄S, MW: 168.22 g/mol) is a heterocyclic thiourea derivative in which a thiourea moiety (-NH-C(=S)-NH₂) is attached directly to the 2-position of a pyridine ring bearing an amino group at the 6-position . The compound belongs to the N-pyridyl-N′-substituted thiourea class, which is widely exploited in medicinal chemistry for enzyme inhibition and in materials science for metal coordination . The presence of both the thiocarbonyl (C=S) donor and the 6-NH₂ group on the pyridine ring creates a bifunctional ligand architecture that distinguishes it from simpler pyridyl thioureas lacking the ring-amino substituent [1].

Why Generic Pyridyl Thioureas Cannot Substitute for (6-Aminopyridin-2-yl)thiourea


Procurement decisions that treat (6-aminopyridin-2-yl)thiourea as interchangeable with simpler pyridyl thioureas (e.g., N-(2-pyridyl)-thiourea) or its urea congener overlook quantifiable differences in solid-state architecture, biological target engagement, and functional reactivity . Crystallographic evidence demonstrates that the 6-NH₂ substituent introduces a distinct intermolecular hydrogen-bonding network that is absent in non-amino analogs, directly influencing solubility and formulation behavior [1]. In biological systems, the thiocarbonyl sulfur (vs. carbonyl oxygen) produces a 38-fold difference in functional response kinetics, while the 6-NH₂ group enables α-glucosidase inhibitory potency that exceeds the clinical standard acarbose [2]. These are not incremental variations but step-change differences that generic substitution would erase.

Quantitative Differentiation Evidence for (6-Aminopyridin-2-yl)thiourea vs. Comparators


α-Glucosidase Inhibition: 6-Aminopyridin-2-yl Thiourea Derivative vs. Acarbose

A derivative of (6-aminopyridin-2-yl)thiourea inhibited α-glucosidase activity by 56.6% at a concentration of 15 mM, outperforming the standard clinical drug acarbose in the same assay . The parent compound serves as the essential pharmacophoric scaffold; substitution at the thiourea N′-position modulates potency, but the 6-NH₂-pyridin-2-yl-thiourea core is the conserved bioactive element [1].

Diabetes α-glucosidase enzyme inhibition

Thiocarbonyl vs. Carbonyl: Sperm-Immobilizing Kinetics of Thiourea vs. Urea Analogs

In a systematic study of cyclohexenyl pyridyl non-nucleoside inhibitors, replacement of the thiourea sulfur atom with an oxygen atom (producing the urea analog) resulted in a 38-fold reduction in the time required for 50% sperm immobilization (T₁/₂) [1]. This demonstrates that the thiocarbonyl group is not a trivial substituent but a critical determinant of biological response kinetics, directly impacting contraceptive efficacy [2].

Microbicide spermicide structure-activity relationship

Solid-State Hydrogen-Bonding Architecture: 6-Amino vs. Non-Amino Pyridyl Thioureas

Single-crystal X-ray structures of N-2-(6-aminopyridine)-N′-arylthioureas reveal that the 6-NH₂ group participates in additional intermolecular N–H···N and N–H···S hydrogen bonds beyond the canonical N′H···N(pyridine) and N–H···S(thione) interactions found in all 2-pyridylthioureas [1]. Specifically, for the 4-chlorophenyl derivative (6AmTu4Cl), the unit cell parameters are monoclinic P2₁/n, a=14.2080(9), b=9.8060(7), c=19.041(1) Å, β=104.616(4)°, V=2567.0(3) ų, Z=8—distinct from non-amino analogs which lack the supplementary hydrogen-bond donor and consequently pack differently [2]. This altered packing directly affects melting point, solubility, and crystal habit.

Crystallography solid-state chemistry formulation

Copper(I) Coordination: 6-Amino-Pyridyl Thiourea vs. Pyridin-2-yl and Pyridin-3-yl Analogs

In a comparative study of N-thiophosphorylthiourea ligands of formula RNHC(S)NHP(S)(OiPr)₂, the 6-amino-pyridin-2-yl derivative (HLc) formed distinct mono- and polynuclear Cu(I) complexes whose stoichiometry and nuclearity differed from those formed by the pyridin-2-yl (HLa) and pyridin-3-yl (HLb) congeners [1]. The additional 6-NH₂ donor site enables chelating or bridging coordination modes that are geometrically inaccessible to the simpler pyridyl-substituted ligands, resulting in altered Cu(PPh₃)ₙL compositions [2].

Coordination chemistry Cu(I) complexes thiophosphorylthiourea

High-Confidence Application Scenarios for (6-Aminopyridin-2-yl)thiourea Based on Quantitative Evidence


Medicinal Chemistry: α-Glucosidase Inhibitor Lead Optimization

The 6-aminopyridin-2-yl thiourea scaffold has demonstrated α-glucosidase inhibitory activity exceeding that of acarbose at equivalent concentration [1]. Medicinal chemistry teams pursuing next-generation antidiabetic agents should procure this compound as a validated starting point for structure-activity relationship (SAR) campaigns. Derivatization at the thiourea N′-position is synthetically accessible and modulates potency while retaining the core pharmacophore .

Dual-Function Microbicide Development: Spermicidal + Antiviral Agents

The thiourea moiety provides a 38-fold faster sperm-immobilizing kinetics compared to its urea isostere [1]. When incorporated into pyridyl-containing non-nucleoside reverse transcriptase inhibitors, this functionality enables dual-action compounds with both spermicidal and anti-HIV activity at nanomolar concentrations (IC₅₀ = 3–5 nM for closely related 5-substituted pyridyl thioureas) . (6-Aminopyridin-2-yl)thiourea serves as a key intermediate for constructing such dual-function agents.

Coordination Chemistry: Polynuclear Metal Complex Synthesis

The 6-NH₂ group on the pyridine ring provides an additional donor site that enables polynuclear Cu(I) complex formation—a capability absent in pyridin-2-yl and pyridin-3-yl thiourea analogs which form only mononuclear species [1]. This differentiation is critical for researchers targeting metal-organic frameworks, supramolecular assemblies, or catalytic systems requiring higher nuclearity metal clusters .

Crystal Engineering and Solid-State Formulation

The supplementary hydrogen-bond donor capacity of the 6-NH₂ group creates predictable intermolecular contacts in the solid state that are unavailable in non-amino pyridyl thioureas [1]. This property is exploitable in co-crystal design, polymorph screening, and formulation development where control over crystal packing, solubility, and dissolution rate is required .

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